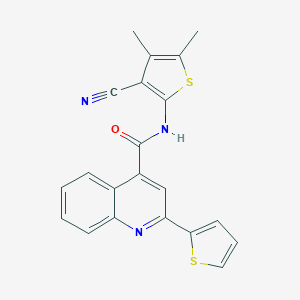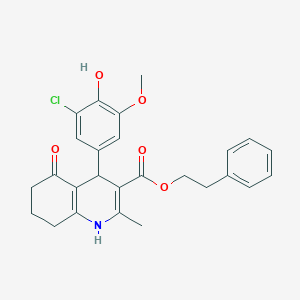
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide, also known as DMAT, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAT belongs to the class of quinolinecarboxamide compounds and has been shown to exhibit inhibitory effects on protein kinases, making it a promising candidate for the treatment of various diseases.
Mecanismo De Acción
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide exerts its inhibitory effects on protein kinases by binding to the ATP-binding site of the kinase domain. This leads to the inhibition of the kinase activity, which in turn leads to the inhibition of downstream signaling pathways. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to induce apoptosis in cancer cells by inhibiting the activity of CK2, which has been shown to promote cell survival and proliferation. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been found to exhibit anti-inflammatory effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has also been shown to exhibit selectivity towards certain protein kinases, making it a promising candidate for the development of targeted therapies. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide also has some limitations, including its potential toxicity and off-target effects.
Direcciones Futuras
There are several future directions for the research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide. One potential direction is the development of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide-based therapies for the treatment of cancer and inflammatory disorders. Another direction is the further elucidation of the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide and its effects on other cellular processes. Additionally, the development of more selective and potent N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide analogs could lead to the development of more effective therapies.
Métodos De Síntesis
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide can be synthesized using a multi-step process that involves the reaction of 2-amino-4,5-dimethylthiophene-3-carboxylic acid with 2-thiophenecarboxylic acid, followed by cyclization with 2-chloro-4-cyanopyridine. The resulting intermediate is then subjected to further reactions to obtain N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurological disorders. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been shown to inhibit the activity of protein kinases, which play a crucial role in the regulation of various cellular processes. N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide has been found to inhibit the activity of several protein kinases, including casein kinase 2 (CK2), which has been implicated in the development of various cancers.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3OS2/c1-12-13(2)27-21(16(12)11-22)24-20(25)15-10-18(19-8-5-9-26-19)23-17-7-4-3-6-14(15)17/h3-10H,1-2H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOVAMWIADETSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2-thienyl)-4-quinolinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B448157.png)
![Ethyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448158.png)
![6-(4-Chlorophenyl)-9,9-dimethyl-5-propanoyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B448160.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoate](/img/structure/B448162.png)
![Ethyl 2-[(2-methylbenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B448163.png)
![3-cyclopentyl-2-(ethylsulfanyl)-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclopentane)-4(3H)-one](/img/structure/B448165.png)
![4-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}-2-(3-methylphenyl)quinoline](/img/structure/B448167.png)
![(4-{[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B448168.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(4-methyl-1-piperazinyl)ethylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B448171.png)
![2-(allylsulfanyl)-3-cyclopentyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B448172.png)
![5-{[1-(2,5-dichlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-6-hydroxy-3-(4-methylphenyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B448179.png)
![{2-ethoxy-4-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}acetic acid](/img/structure/B448180.png)
![5-(4-Bromophenyl)-2-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B448182.png)
